2-Benzenesulfonamido-3-methylbutanoic acid
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Overview
Description
2-Benzenesulfonamido-3-methylbutanoic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol It is characterized by the presence of a benzenesulfonamide group attached to a 3-methylbutanoic acid backbone
Preparation Methods
The synthesis of 2-benzenesulfonamido-3-methylbutanoic acid typically involves the reaction of 3-methylbutanoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Benzenesulfonamido-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzenesulfonamido-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Benzenesulfonamido-3-methylbutanoic acid can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different pharmacokinetic properties.
Sulfamethoxazole: A more complex sulfonamide used as an antibiotic, known for its broad-spectrum activity.
Sulfadiazine: Another sulfonamide antibiotic with a different spectrum of activity and clinical applications.
Properties
IUPAC Name |
2-(benzenesulfonamido)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDVYAPPQUVBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369684 |
Source
|
Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85849-94-1 |
Source
|
Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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